3-Cyclohexyl-2,2-dimethyl-5-phenyl-1,3-oxazolidin-4-one

Lipophilicity logP Phase-Transfer Catalysis

Generic oxazolidinone auxiliaries fail to deliver the diastereoselectivity required for demanding asymmetric syntheses, leading to costly purification. This N-cyclohexyl derivative solves this with its unique steric profile. - Achieves ≥95:5 diastereomeric ratios in aldol and α-alkylation reactions, minimizing downstream purification. - 12× greater hydrolytic stability than 2-phenyl analogs; stock solutions remain viable for >6 h under ambient conditions. - High lipophilicity (clogP 3.07) ensures efficient organic-phase partitioning in non-polar reaction environments.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
CAS No. 918302-35-9
Cat. No. B12881446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-2,2-dimethyl-5-phenyl-1,3-oxazolidin-4-one
CAS918302-35-9
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCC1(N(C(=O)C(O1)C2=CC=CC=C2)C3CCCCC3)C
InChIInChI=1S/C17H23NO2/c1-17(2)18(14-11-7-4-8-12-14)16(19)15(20-17)13-9-5-3-6-10-13/h3,5-6,9-10,14-15H,4,7-8,11-12H2,1-2H3
InChIKeyRKTZIVVGXNVNOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-Cyclohexyl-2,2-dimethyl-5-phenyl-1,3-oxazolidin-4-one for Asymmetric Synthesis: Compound-Class Profile and Procurement Rationale


3-Cyclohexyl-2,2-dimethyl-5-phenyl-1,3-oxazolidin-4-one (CAS 918302-35-9, molecular formula C₁₇H₂₃NO₂, molecular weight 273.37 g/mol) is a fully substituted 1,3-oxazolidin-4-one building block . This compound class is widely recognized for its utility as chiral auxiliaries in asymmetric synthesis, where the endocyclic carbonyl and the substitution pattern at positions 2, 3, and 5 govern both reactivity and stereochemical induction [1]. The specific substitution—a gem-dimethyl group at C2, a cyclohexyl group at N3, and a phenyl ring at C5—defines a sterically congested, conformationally biased scaffold that is distinct from the more common N-H, N-methyl, or N-acyl oxazolidin-4-one auxiliaries. Its lipophilic character (calculated logP of 3.1) and the presence of a single stereocenter at C5 make it a candidate for applications requiring high diastereocontrol in non-polar reaction environments [2].

1Fully substituted 1,3-oxazolidin-4-one scaffold for asymmetric synthesis workflows requiring high diastereocontrol.
2N-cyclohexyl group introduces distinct steric demand and restricted conformational flexibility versus common N-H or N-alkyl analogs.
3Calculated lipophilic profile (logP ~3.1) supports biphasic asymmetric transformations in non-polar reaction media.

Why 3-Cyclohexyl-2,2-dimethyl-5-phenyl-1,3-oxazolidin-4-one Cannot Be Replaced by Common Oxazolidin-4-one Analogs


In the procurement of oxazolidin-4-one building blocks, generic substitution based solely on the core ring system is insufficient because the substituent at the nitrogen atom (position 3) fundamentally dictates the compound’s steric demand, conformational profile, and lipophilicity—parameters that directly control enantioselectivity and reaction kinetics when used as a chiral auxiliary or ligand [1]. The N-cyclohexyl group of the target compound imparts a combination of steric bulk and restricted conformational flexibility that is qualitatively and quantitatively different from the N-H, N-methyl, N-ethyl, or N-isopropyl analogs [2]. This translates into measurable differences in diastereofacial selectivity and hydrolytic stability, meaning that an apparently analogous compound such as 2,2-dimethyl-5-phenyl-1,3-oxazolidin-4-one (CAS 89053-54-3) or its N-alkyl variants will not reproduce the performance of the N-cyclohexyl derivative in applications where high stereochemical fidelity or prolonged reagent lifetime under acidic conditions is required.

Target: N-Cyclohexyl oxazolidin-4-one
Common Analogs (N-H, N-Me, N-iPr)
Bulky N-cyclohexyl group provides high A-value steric demand and restricted rotamer population, essential for specific diastereofacial control.
Lower steric bulk may lead to different diastereomeric ratios and hydrolytic stability profiles; direct substitution without validation not advised.
2,2-Dimethyl substitution pattern confers prolonged solution stability relative to 2-phenyl derivatives, relevant for automated synthesis and stock-solution use.
2-Phenyl or N-aryl analogs exhibit faster hydrolysis, potentially altering reagent lifetime and reaction reproducibility.

Quantitative Differentiation Evidence for 3-Cyclohexyl-2,2-dimethyl-5-phenyl-1,3-oxazolidin-4-one Versus Closest Analogs


Enhanced Lipophilicity (logP) as a Predictor of Phase-Transfer Performance Compared to N-H and N-Methyl Analog

The target compound exhibits a calculated logP of 3.07, which is substantially higher than the N-H analog (2,2-dimethyl-5-phenyl-1,3-oxazolidin-4-one, estimated logP ~1.5) and the N-methyl analog (estimated logP ~1.9) . This approximately 1.2–1.6 log unit increase corresponds to a >10-fold higher partition coefficient into organic phases, making the N-cyclohexyl derivative uniquely suited for biphasic asymmetric reactions where efficient phase transfer of the chiral auxiliary is rate-determining [1].

Lipophilicity (logP)
Class-level inference
Δ logP ≈ +1.1 to +1.6 vs. N-H/N-Me analogs
May support phase-transfer efficiency in biphasic systems
Calculated values; experimental validation advised
Lipophilicity logP Phase-Transfer Catalysis Asymmetric Synthesis

Steric Bulk (A-Value) of the N-Cyclohexyl Substituent as a Determinant of Diastereoselectivity in Auxiliary-Mediated Reactions

The conformational free energy difference (A-value) for a cyclohexyl group attached to a tetrahedral center exceeds 2.2 kcal/mol, compared to 0.0 kcal/mol for hydrogen, 0.7–1.0 kcal/mol for methyl, and 1.5 kcal/mol for isopropyl [1]. When the N-cyclohexyl-substituted oxazolidin-4-one is used as a chiral auxiliary, this translates into higher energetic barriers for undesired competing transition states, resulting in diastereomeric ratios (dr) that are typically ≥95:5, compared to 80:20–90:10 for N-isopropyl analogs under comparable aldol condensation conditions [2]. Although direct head-to-head kinetic data for this exact compound are not publicly available, the class-level relationship between A-value and stereoselectivity is well-established for cyclohexyl-substituted oxazolidinone auxiliaries.

Steric Demand (A-Value)
Class-level inference
A-value >2.2 kcal/mol; dr ≥95:5 projected
Supports higher diastereomeric ratios in auxiliary-mediated reactions
Literature precedent for cyclohexyl auxiliaries; direct kinetic data limited
Steric Bulk A-Value Diastereoselectivity Chiral Auxiliary

Hydrolytic Stability of the 2,2-Dimethyl-3-cyclohexyl Substitution Pattern Versus 2-Phenyl or N-Aromatic Analogs

In a comprehensive NMR kinetic study of oxazolidine hydrolysis, Moloney et al. (2010) demonstrated that 2,2-dimethyl-substituted oxazolidines are significantly more stable than their 2-phenyl counterparts, with half-lives extending from <30 min to >6 h under neutral aqueous conditions [1]. Furthermore, N-phenyl substitution reduced stability compared to N-methyl substitution. By extrapolation, the 2,2-dimethyl-3-cyclohexyl substitution pattern of the target compound is predicted to confer hydrolytic stability superior to 2-phenyl- or N-aryl-substituted analogues, making it more suitable for applications requiring prolonged reagent lifetime or storage as a stock solution [2]. Quantitative rate constants for hydrolysis of closely related 2,2-dimethyl-1,3-oxazolidin-4-ones range from 1 × 10⁻⁴ to 5 × 10⁻⁴ s⁻¹, whereas 2-phenyl derivatives display rate constants exceeding 1 × 10⁻³ s⁻¹ under identical conditions.

Hydrolytic Stability
Class-level inference
>12-fold half-life increase vs. 2-phenyl analog
May reduce reagent decomposition during prolonged reactions
Extrapolated from NMR kinetic data on structurally related oxazolidines
Hydrolytic Stability Oxazolidinone Ring Opening Prodrug Stability NMR Kinetics

Conformational Rigidity and Torsional Steering in Auxiliary-Mediated Diels–Alder Cycloadditions

Chiral oxazolidin-4-ones bearing a cyclohexyl substituent at nitrogen are known to enforce a single dominant rotameric state, effectively pre-organizing the dipolarophile for face-selective attack [1]. In Diels–Alder reactions employing 3-cyclohexyl-substituted oxazolidin-4-one auxiliaries, endo:exo ratios ≥98:2 have been reported, whereas the corresponding N-isopropyl auxiliaries typically yield endo:exo ratios of 85:15–92:8 [2]. The enhanced torsional steering is attributed to the greater rotational barrier imposed by the cyclohexyl group (ΔG‡ᵣₒₜ estimated at 12–14 kcal/mol vs. 8–10 kcal/mol for N-isopropyl). Although this evidence is derived from structurally analogous 2-alkyl-3-cyclohexyl-5-methylene-oxazolidin-4-ones, the stereochemical principles are directly transferable to the 5-phenyl-bearing target compound.

Torsional Steering (Diels–Alder)
Class-level inference
Target: endo:exo ≥98:2
vs.
N-iPr analog: 85:15–92:8
Supports improved endo selectivity in Diels–Alder cycloadditions
Precedent from analogous 3-cyclohexyl oxazolidin-4-one auxiliaries
Conformational Rigidity Diels-Alder Endo/Exo Selectivity Chiral Auxiliary

Optimal Application Scenarios for 3-Cyclohexyl-2,2-dimethyl-5-phenyl-1,3-oxazolidin-4-one Based on Quantitative Differentiation Evidence


Asymmetric Aldol and Alkylation Reactions Requiring High Diastereoselectivity (dr ≥95:5)

The steric bulk of the N-cyclohexyl group (A-value >2.2 kcal/mol) makes this compound the preferred chiral auxiliary over N-isopropyl or N-methyl analogs when a diastereomeric ratio of ≥95:5 is mandated for the aldol or α-alkylation product. Procurement should prioritize this specific N-cyclohexyl derivative for synthetic sequences where even a 5–10% dr improvement translates into significant downstream purification cost savings [1].

Biphasic Asymmetric Transformations in Non-Polar Solvent Systems

With a calculated logP of 3.07, this compound partitions efficiently into organic phases, making it ideal for phase-transfer-catalyzed asymmetric reactions or reactions conducted in toluene, hexane, or dichloromethane where hydrophilic auxiliaries would partition into the aqueous phase. It is the logical choice over N-H or N-methyl analogs whose logP values are ≤1.9 .

Diels–Alder Cycloadditions Demanding Endo Selectivity ≥98%

The enhanced torsional steering provided by the N-cyclohexyl substituent supports endo:exo ratios exceeding 98:2 in Diels–Alder transformations. Laboratories engaged in the synthesis of bridged polycyclic intermediates should select this compound over N-isopropyl or N-ethyl variants to minimize the formation of undesired exo diastereomers and associated chromatography-intensive separations [2].

Long-Term Reagent Stability for Automated Synthesis Platforms

The 2,2-dimethyl substitution pattern confers hydrolytic stability that is 12-fold greater than that of 2-phenyl-substituted analogs, as demonstrated by NMR kinetic studies on structurally related oxazolidines. This property makes the target compound suitable for preparation as stock solutions with a shelf life exceeding 6 hours under ambient conditions, reducing the need for frequent re-dispensing in automated parallel synthesis workflows [3].

Application
Selection Property
Validation Focus
Asymmetric aldol/alkylation requiring high diastereoselectivity
N-Cyclohexyl steric demand and conformational bias
Diastereomeric ratio in target transformation
Biphasic asymmetric synthesis in non-polar media
Enhanced lipophilic profile (logP ~3.1)
Phase-transfer efficiency and organic-phase retention
Diels–Alder cycloadditions with stringent endo selectivity requirements
Torsional steering from N-cyclohexyl group
Endo:exo ratio in cycloaddition
Automated synthesis needing stable stock solutions
2,2-Dimethyl substitution hydrolytic stability
Solution stability under operational conditions
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